molecular formula C14H10Cl2N2O3S B11503153 N-(5-chloro-1,3-benzoxazol-2-yl)-1-(2-chlorophenyl)methanesulfonamide

N-(5-chloro-1,3-benzoxazol-2-yl)-1-(2-chlorophenyl)methanesulfonamide

Katalognummer: B11503153
Molekulargewicht: 357.2 g/mol
InChI-Schlüssel: GSRKZTPYYHATBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-1,3-benzoxazol-2-yl)-1-(2-chlorophenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1,3-benzoxazol-2-yl)-1-(2-chlorophenyl)methanesulfonamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Sulfonamide Formation: The methanesulfonamide group can be introduced by reacting the benzoxazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-chloro-1,3-benzoxazol-2-yl)-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted benzoxazole derivatives, while oxidation or reduction could lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of agrochemicals or other industrial products.

Wirkmechanismus

The mechanism of action of N-(5-chloro-1,3-benzoxazol-2-yl)-1-(2-chlorophenyl)methanesulfonamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.

    Chlorinated Aromatics: Compounds with similar chloro groups on aromatic rings.

    Sulfonamides: Compounds with similar methanesulfonamide groups.

Uniqueness

N-(5-chloro-1,3-benzoxazol-2-yl)-1-(2-chlorophenyl)methanesulfonamide is unique due to the specific combination of its benzoxazole core, chloro substituents, and methanesulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C14H10Cl2N2O3S

Molekulargewicht

357.2 g/mol

IUPAC-Name

N-(5-chloro-1,3-benzoxazol-2-yl)-1-(2-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C14H10Cl2N2O3S/c15-10-5-6-13-12(7-10)17-14(21-13)18-22(19,20)8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H,17,18)

InChI-Schlüssel

GSRKZTPYYHATBL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=NC3=C(O2)C=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.